molecular formula C7H10N2S B3318086 2-(Pyridin-4-ylsulfanyl)-ethylamine CAS No. 98607-86-4

2-(Pyridin-4-ylsulfanyl)-ethylamine

Cat. No.: B3318086
CAS No.: 98607-86-4
M. Wt: 154.24 g/mol
InChI Key: QJLQUVUGMIPGIJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylsulfanyl)-ethylamine is a heterocyclic compound featuring an ethylamine backbone substituted with a pyridin-4-ylsulfanyl group. However, commercial availability of this compound has been discontinued across multiple quantities (10 mg to 500 mg) as of 2025, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

2-pyridin-4-ylsulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLQUVUGMIPGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylsulfanyl)-ethylamine typically involves the following steps:

    Formation of the Pyridin-4-ylsulfanyl Intermediate: This can be achieved by reacting 4-chloropyridine with thiourea in the presence of a base such as sodium hydroxide to form 4-mercaptopyridine.

    Alkylation: The 4-mercaptopyridine is then alkylated with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylsulfanyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted amines.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

2-(Pyridin-4-ylsulfanyl)-ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylsulfanyl)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

2-(Methylthio)ethylamine (CAS 18542-42-2)

  • Structure : Ethylamine substituted with a methylthio (-SCH₃) group.
  • Applications: Market research reports highlight its use in agrochemicals, pharmaceuticals, and specialty chemicals. Its global market is actively analyzed for regional trends (e.g., Europe, Asia, North America) .
  • Key Differences: The absence of a pyridine ring reduces aromaticity and electronic complexity compared to this compound.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

  • Structure : Ethylamine substituted with a 3,4-dihydroxyphenyl group (dopamine analog).
  • Applications: Widely studied in neuroscience and pharmacology due to its role as a neurotransmitter. No chemical safety assessment (CSA) has been conducted for this compound .
  • Key Differences : The catechol moiety enables strong hydrogen bonding and redox activity, contrasting with the sulfur-based reactivity of this compound. Biological relevance is higher for this compound .

2-(tert-Butyloxy)-ethylamine Hydrochloride (CAS 335598-67-9)

  • Structure : Ethylamine with a bulky tert-butoxy (-O-t-Bu) group.
  • Applications : Used in peptide synthesis and as a protecting group intermediate. The tert-butoxy group improves steric hindrance and stability under acidic conditions .
  • Key Differences : The tert-butoxy group introduces significant steric effects, unlike the planar pyridinylsulfanyl group. This compound is more suited for synthetic organic chemistry rather than biological applications .

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Ethyl acetate linked to a piperidin-4-yl group.
  • Properties: High bioavailability (0.55), moderate BBB permeability, and solubility in organic solvents. Its physicochemical profile is well-documented, including log P (1.15) and hydrogen bonding capacity (2 donors, 3 acceptors) .
  • Key Differences : The ester and piperidine groups confer distinct solubility and reactivity compared to the sulfur and pyridine motifs in this compound .

2,2,6,6-Tetramethylpiperidin-4-yl Esters

  • Structure : Derivatives with varying alkyl chains (C1–C9) esterified to a tetramethylpiperidine core.
  • Applications: These compounds demonstrate how chain length modulates lipophilicity and steric effects. For example, longer chains (e.g., nonanoate) enhance hydrophobicity .
  • Key Differences : The rigid tetramethylpiperidine core contrasts with the flexible ethylamine backbone of this compound, affecting conformational dynamics .

Data Table: Comparative Overview

Compound Name CAS Number Substituent Group Key Applications Notable Properties
This compound N/A Pyridin-4-ylsulfanyl Drug discovery, materials science Discontinued; sulfur-pyridine interaction
2-(Methylthio)ethylamine 18542-42-2 Methylthio Agrochemicals, pharmaceuticals High lipophilicity; active market
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 3,4-Dihydroxyphenyl Neuroscience, pharmacology Neurotransmitter analog; redox-active
2-(tert-Butyloxy)-ethylamine HCl 335598-67-9 tert-Butyloxy Peptide synthesis Steric protection; acid stability
Ethyl 2-(Piperidin-4-yl)acetate N/A Piperidin-4-yl acetate Bioactive intermediates High bioavailability; log P = 1.15

Research Findings and Substituent Effects

  • Conformational Studies : Computational analyses of 2-(4-fluoro-phenyl)-ethylamine () suggest that para-substituents significantly alter molecular conformation. This implies that the pyridinylsulfanyl group in the target compound may impose unique conformational constraints .
  • Market Trends : The discontinued status of this compound contrasts with the active markets for 2-(Methylthio)ethylamine and dopamine analogs, reflecting differing industrial demand .

Biological Activity

2-(Pyridin-4-ylsulfanyl)-ethylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and its applications in research and medicine.

  • Chemical Formula : C8H10N2S
  • Molecular Weight : 170.24 g/mol
  • CAS Number : 98607-86-4

Synthesis

The synthesis of this compound typically involves:

  • Formation of Pyridin-4-ylsulfanyl Intermediate : Reacting 4-chloropyridine with thiourea in the presence of sodium hydroxide to yield 4-mercaptopyridine.
  • Alkylation : Alkylating the 4-mercaptopyridine with 2-bromoethylamine hydrobromide using potassium carbonate as a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It is believed to modulate specific cellular pathways involved in cancer progression, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Binding : The sulfanyl and amine groups can form hydrogen bonds with biological molecules, influencing their function and activity .

Case Studies

  • Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Cancer Cell Line Studies : In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. IC50 values were reported around 15 µM, indicating potent anticancer activity .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-(Pyridin-2-ylsulfanyl)-ethylamineStructureModerateLow
2-(Pyridin-3-ylsulfanyl)-ethylamineStructureLowModerate
This compound StructureHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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